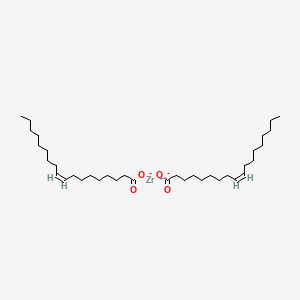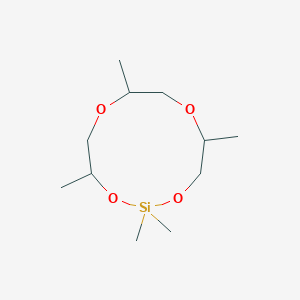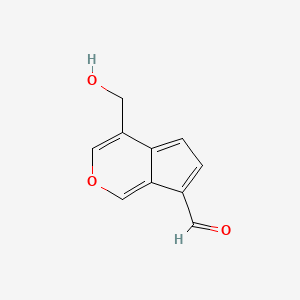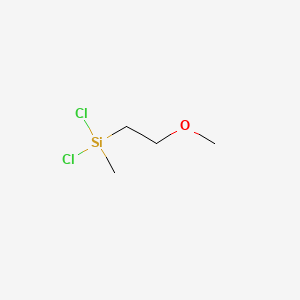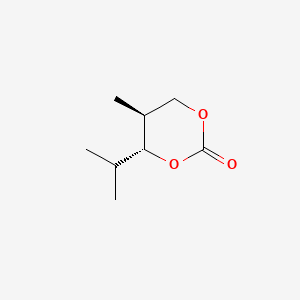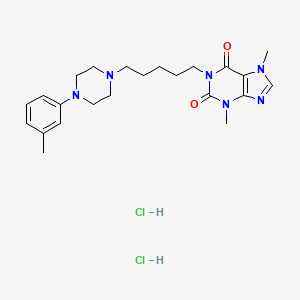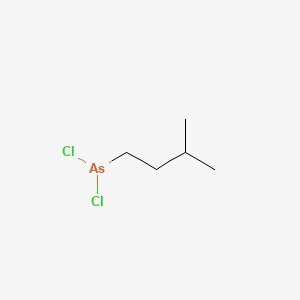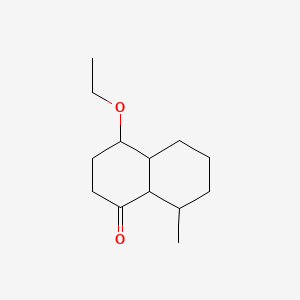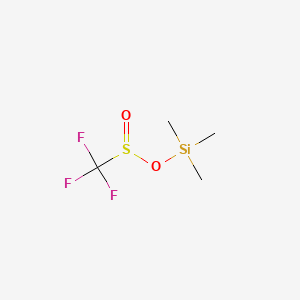
Trifluoromethanesulfinic acid trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethanesulfinic acid trimethylsilyl ester is an organosilicon compound with the formula CF3SO2OSi(CH3)3. It is a colorless, moisture-sensitive liquid primarily used in organic synthesis. This compound is known for its ability to activate ketones and aldehydes, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of trifluoromethanesulfinic acid trimethylsilyl ester typically involves the reaction of trifluoromethanesulfonic acid with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature for several hours, followed by distillation to purify the product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high purity and yield. The use of advanced distillation techniques helps in the efficient separation of the desired product from impurities .
Chemical Reactions Analysis
Types of Reactions
Trifluoromethanesulfinic acid trimethylsilyl ester undergoes various types of chemical reactions, including:
Silylation: It is used as a silylating agent to form trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid.
Activation of Ethers: It activates benzyl and allyl ethers for the alkylation of sulfides.
Cyclization: It facilitates the Dieckmann-like cyclization of ester-imides and diesters.
Common Reagents and Conditions
Common reagents used in reactions with this compound include boron trifluoride etherate, organolithium reagents, and chiral ligands. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from reactions involving this compound include trimethylsilyl-enol ethers, cyclohexenones, and symmetrical ethers .
Scientific Research Applications
Trifluoromethanesulfinic acid trimethylsilyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoromethanesulfinic acid trimethylsilyl ester involves its ability to act as a strong electrophile. It activates ketones and aldehydes by forming a silyl enol ether intermediate, which then undergoes further reactions. The compound’s electrophilic nature makes it effective in various organic transformations .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Another organosilicon compound with similar applications in organic synthesis.
(Trimethylsilyl)methyl trifluoromethanesulfonate: Used in similar silylation reactions.
Uniqueness
Trifluoromethanesulfinic acid trimethylsilyl ester is unique due to its high electrophilicity and ability to activate a wide range of substrates. Its moisture sensitivity and specific reaction conditions make it distinct from other silylating agents .
Properties
IUPAC Name |
trimethylsilyl trifluoromethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F3O2SSi/c1-11(2,3)9-10(8)4(5,6)7/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQMDSSUZGAUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F3O2SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate](/img/structure/B13794616.png)
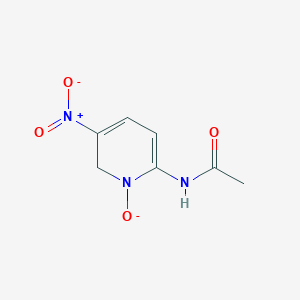
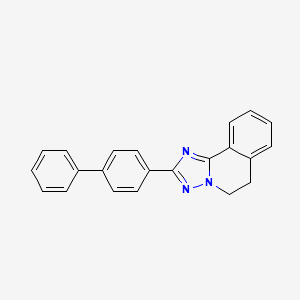
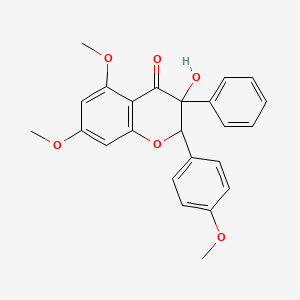
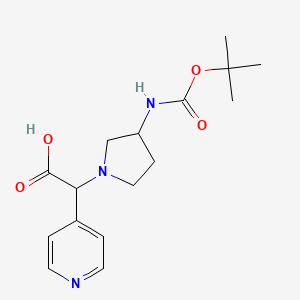
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
